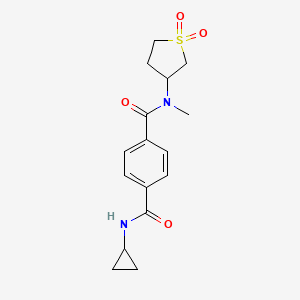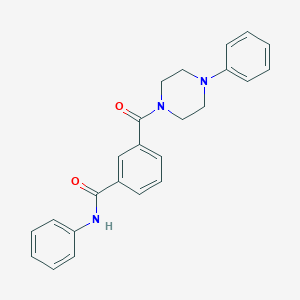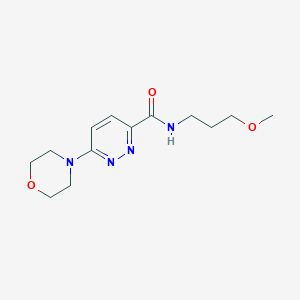![molecular formula C18H16F3N3O2 B6636580 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has shown promising results in preclinical studies.
作用機序
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a selective inhibitor of a specific protein kinase called MAP4K4. MAP4K4 is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide binds to the ATP-binding site of MAP4K4 and inhibits its activity, leading to the suppression of downstream signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been shown to have biochemical and physiological effects in preclinical studies. In animal models of cancer, 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In animal models of inflammatory diseases, 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. In animal models of neurodegenerative diseases, 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for MAP4K4, its potency, and its ability to penetrate the blood-brain barrier. However, there are also limitations to using 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide in lab experiments, including its cost, its stability, and its potential off-target effects.
将来の方向性
There are several future directions for research on 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of combination therapies. 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
合成法
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(trifluoromethyl)aniline with pyridine-2-carboxylic acid in the presence of a coupling agent, followed by the addition of pyrrolidine-1-carboxylic acid and a dehydrating agent. The multi-step synthesis method involves the synthesis of 6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, which is then coupled with 3-(trifluoromethyl)aniline using a coupling agent. The final product is obtained by treating the intermediate with a dehydrating agent.
科学的研究の応用
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Preclinical studies have shown that 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide inhibits the activity of a specific protein kinase, which is involved in the regulation of cell growth and survival. This inhibition leads to the suppression of tumor growth and the reduction of inflammation in animal models. 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)12-5-3-6-13(11-12)22-16(25)14-7-4-8-15(23-14)17(26)24-9-1-2-10-24/h3-8,11H,1-2,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYDMKLPSQTUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)





![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
